![molecular formula C5H12ClN5 B1430463 methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride CAS No. 1461708-87-1](/img/structure/B1430463.png)
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Overview
Description
Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a derivative of tetrazole, a heterocyclic organic compound that is widely used in medicinal chemistry. The unique chemical properties of MTA make it a valuable tool for researchers studying various biochemical and physiological processes.
Scientific Research Applications
Drug Design and Pharmacology
Tetrazole derivatives, like the one you’ve mentioned, are often explored in drug design due to their mimicry of carboxylic acid function, which is crucial in biological systems. They can interact with enzymes and receptors through size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions .
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives can be approached through eco-friendly methods. These include using water as a solvent and moderate conditions that are non-toxic, easy to extract, set up, low cost, and yield good to excellent results .
Antitumor Activity
Compounds with triazole modifications have shown promising antitumor activity towards various cancer cell lines. While this is slightly different from tetrazoles, the structural similarity suggests that methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride could potentially be modified for similar applications .
Catalysis
Tetrazoles are used in catalysis to facilitate chemical reactions. For example, L-proline-catalyzed synthesis of triazoles via an enamine mediated [3 + 2]-cycloaddition reaction is one such application that could potentially be adapted for tetrazole derivatives .
Anti-Tubercular Agents
Imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Given the structural similarities between imidazoles and tetrazoles, there’s potential for the compound to be explored in this field as well .
Mechanism of Action
Target of Action
Tetrazoles are known to interact with various biological targets due to their high nitrogen content and ability to form complexes with metals . .
Mode of Action
The mode of action of tetrazoles generally involves interactions with acidic materials and strong oxidizers, leading to various chemical reactions
properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c1-4(3-6-2)5-7-9-10-8-5;/h4,6H,3H2,1-2H3,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGWWKMYUZRDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NNN=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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